8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one
Description
Properties
IUPAC Name |
8-hydroxy-1,2,4,5-tetrahydro-2-benzazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-3-1-7-2-4-10(13)11-6-8(7)5-9/h1,3,5,12H,2,4,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBDILJOXHUQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363574 | |
| Record name | 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165530-14-3 | |
| Record name | 1,2,4,5-Tetrahydro-8-hydroxy-3H-2-benzazepin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165530-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Treatment of 3,4-dihydronaphthalen-1(2H)-one with sodium azide in concentrated hydrochloric acid induces a Schmidt rearrangement, forming 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one as a primary product. The reaction proceeds via nitrene intermediate formation, followed by intramolecular cyclization to generate the seven-membered lactam ring.
Key Parameters :
Substituted Precursor Adaptations
Introducing substituents on the dihydronaphthalenone precursor enables functionalization of the final product. For example, 8-methoxy-3,4-dihydronaphthalen-1(2H)-one undergoes Schmidt rearrangement to yield 8-methoxy-benzo[c]azepinone, which is subsequently demethylated to introduce the hydroxyl group.
Post-Cyclization Hydroxylation Strategies
Demethylation of Methoxy Intermediates
The 8-hydroxy group is introduced via demethylation of methoxy-protected intermediates. This two-step approach avoids hydroxyl interference during cyclization.
Procedure :
Direct Oxidation of Alkyl Side Chains
Alternative routes employ oxidation of prochiral methylene groups adjacent to the lactam nitrogen. For example, manganese dioxide (MnO₂) selectively oxidizes C-H bonds to hydroxyl groups under mild conditions, though this method requires precise steric control.
Reductive Amination and Cyclization
Cyclization of Linear Amines
Acylation of 3-phenylpropan-1-amine derivatives followed by acid-catalyzed cyclization provides an alternative pathway.
Steps :
Stereochemical Considerations
Chiral auxiliaries or asymmetric catalysis can induce enantioselectivity during cyclization. For instance, (R)-BINOL-derived phosphoric acids achieve up to 89% ee in model systems.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Schmidt Rearrangement | 1–2 | 22–85 | Scalable, minimal purification | Low yield in unoptimized conditions |
| Reductive Amination | 2 | 68–72 | High atom economy | Requires acidic conditions |
| Direct Oxidation | 2 | 50–60 | Avoids protecting groups | Limited substrate scope |
Industrial-Scale Production Insights
Continuous Flow Reactor Optimization
Transitioning batch Schmidt reactions to continuous flow systems enhances reproducibility and yield (scale: 10–100 kg). Key adjustments include:
Purification Challenges
Chromatographic separation of regioisomers (e.g., benzo[c] vs. benzo[b] azepinones) remains a bottleneck. Crystallization in ethyl acetate/hexanes (1:3 v/v) improves purity to >98%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce fully hydrogenated benzazepine derivatives.
Scientific Research Applications
The compound features a hydroxyl group at the 8th position, which significantly influences its reactivity and biological activity. This unique structural feature distinguishes it from other benzazepine derivatives.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one serves as a precursor for synthesizing more complex molecules. It is utilized in various organic synthesis reactions, including acylation and cyclization processes .
2. Biological Studies
- Antibacterial and Antifungal Properties : Preliminary studies have indicated that this compound exhibits potential antibacterial and antifungal activities. Research is ongoing to explore its efficacy against various pathogens.
3. Medicinal Applications
- Therapeutic Potential : Investigations are being conducted to assess the compound's potential as a therapeutic agent for treating cardiovascular and neurological disorders. Its interaction with specific molecular targets suggests it could modulate various biochemical pathways .
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated a significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
- Neuroprotective Effects : Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it may help reduce oxidative stress and improve neuronal survival .
Industrial Applications
In addition to its research applications, this compound is also explored for industrial purposes:
- Material Development : The compound is being investigated for its utility in developing new materials with enhanced properties due to its unique chemical structure.
- Precursor for Other Compounds : It can be used as a precursor in synthesizing other valuable compounds in pharmaceutical and chemical industries .
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related derivatives based on substituents, ring fusion patterns, and biological activities (Table 1).
Table 1: Comparison of 8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one with Analogues
Key Observations:
Substituent Effects: Hydroxyl vs. Chloro Substitution: Chloro-substituted analogues (e.g., 9-chloro, ) exhibit increased lipophilicity (logP ~2.7 vs. ~1.5 estimated for the target compound), influencing membrane permeability and metabolic stability.
Ring Fusion and Scaffold Variations: Benzo[c] vs. Benzo[b] vs. Benzo[g]: The position of ring fusion alters electronic distribution and steric effects. Dihydro vs. Tetrahydro: Saturation of the azepine ring (e.g., 2,3,4,5-tetrahydro in ) reduces ring strain, possibly enhancing stability.
Biological Activities: Receptor Binding: The 7,8-dimethoxy derivative (compound 12, ) demonstrates moderate σ1/σ2 receptor affinity, suggesting that electron-donating substituents may optimize receptor interactions.
Synthetic and Analytical Insights :
Biological Activity
8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one, also known by its CAS number 165530-14-3, is a heterocyclic compound belonging to the benzazepine class. This compound has garnered attention for its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C10H11NO2, with a molecular weight of 177.20 g/mol. The compound exhibits a density of 1.222 g/cm³ and has a boiling point of 465.8ºC at 760 mmHg. Its structure includes a hydroxyl group that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| Density | 1.222 g/cm³ |
| Boiling Point | 465.8ºC |
| Flash Point | 235.5ºC |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Preliminary studies suggest that it may act as an antagonist at certain receptor sites, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders.
Pharmacological Studies
Research indicates that compounds within the benzazepine class can exhibit significant effects on the central nervous system. For example, studies have shown that related compounds can modulate the activity of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain .
In vitro assessments have demonstrated that derivatives of benzazepines can inhibit AMPA receptor activity in a noncompetitive manner, suggesting that similar mechanisms may be present in this compound . The presence of the hydroxyl group in this compound enhances its binding affinity to these receptors.
Study on Neuroprotective Effects
A notable study explored the neuroprotective effects of benzazepine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models of Alzheimer’s disease . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential in this area.
Antimicrobial Activity
Another area of interest is the antimicrobial properties associated with benzazepines. Research has shown that certain derivatives can exhibit antibacterial and antifungal activities . Although direct studies on this compound are lacking, its classification within this chemical family implies potential effectiveness against various pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
